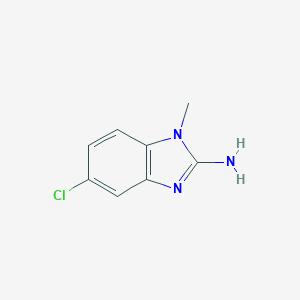

4,7-二甲基异吲哚啉-1-酮

描述

Synthesis Analysis

The synthesis of derivatives similar to 4,7-Dimethylisoindolin-1-one, such as 3-Isobutyl-4,5-dimethylisoindolin-1-one, involves non-regioselective methods and spectroscopic techniques for structure elucidation (Kupfer & Keller-Schierlein, 1979). Advances in synthesis also include the creation of complex derivatives through condensation reactions, showcasing the compound's versatility (Chaudhary et al., 2022).

Molecular Structure Analysis

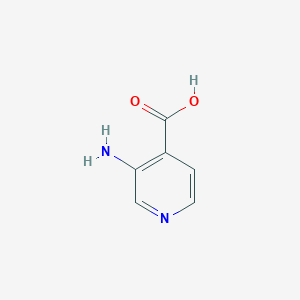

The molecular structure of 4,7-Dimethylisoindolin-1-one derivatives is typically confirmed using various spectroscopic methods, including NMR, FT-IR, and mass spectrometry. These methods provide insights into the compound's structural features and are essential for the development of new derivatives with enhanced properties (Chaudhary et al., 2022).

Chemical Reactions and Properties

4,7-Dimethylisoindolin-1-one undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing more complex molecules. For example, it can participate in selective C-C coupling reactions, demonstrating its utility in organic synthesis (Bhakuni et al., 2014).

Physical Properties Analysis

The physical properties of 4,7-Dimethylisoindolin-1-one derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. While specific studies on these properties are scarce, general trends can be inferred from related compounds, indicating the importance of molecular structure on physical characteristics.

Chemical Properties Analysis

The chemical properties of 4,7-Dimethylisoindolin-1-one, including acidity, basicity, and reactivity towards other chemical agents, are defined by its molecular structure. Research on similar compounds suggests that modifications to the isoindolinone core can significantly alter these properties, thereby affecting the compound's utility in chemical reactions and applications (Bhakuni et al., 2014).

科学研究应用

医药合成

4,7-二甲基异吲哚啉-1-酮: 衍生物正在被探索用于医药合成。这些化合物独特的结构使其能够合成各种具有药理活性的分子。 研究人员对合成具有生物活性的类似物尤其感兴趣,因为它们可以作为治疗剂 .

除草剂

4,7-二甲基异吲哚啉-1-酮 的化学性质使其成为开发新型除草剂的候选化合物。 正在研究其干扰植物中特定生物途径的能力,旨在创造更有效、更环保的除草剂解决方案 .

着色剂和染料

由于其芳香结构,4,7-二甲基异吲哚啉-1-酮 正在被用于合成着色剂和染料。 这些化合物可以提供各种颜色,并且正在测试其在不同行业中的稳定性、安全性以及环境影响 .

聚合物添加剂

正在研究将4,7-二甲基异吲哚啉-1-酮 掺入聚合物中以增强材料的性能。 这包括提高耐用性、柔韧性和抗降解性,这对于延长聚合物基产品的寿命至关重要 .

有机合成

在有机合成中,4,7-二甲基异吲哚啉-1-酮 作为构建复杂有机分子的基石。 其反应性使化学家能够开发出创新的方法和转化,从而高效构建各种化合物 .

光致变色材料

4,7-二甲基异吲哚啉-1-酮: 正在研究其在光致变色材料中的应用。 这些材料在暴露于光线下时会改变颜色,并且正在利用该化合物的特性开发新型光致变色染料,这些染料可用于智能窗户、太阳镜和其他技术 .

安全和危害

未来方向

Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . In the context of cancer immunotherapy, fully understanding how anti-CTLA4 and anti–PD-1 checkpoint blockade therapies work will be critical for effectively combining them with other immunotherapeutic, chemotherapeutic, and targeted approaches .

作用机制

Target of Action

The primary target of 4,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

4,7-Dimethylisoindolin-1-one interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .

Biochemical Pathways

The interaction of 4,7-Dimethylisoindolin-1-one with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, 4,7-Dimethylisoindolin-1-one can potentially disrupt the normal cell cycle, which is a valuable therapeutic strategy in cancer treatment .

Pharmacokinetics

The pharmacokinetics of 4,7-Dimethylisoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . DFT studies showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules .

Result of Action

The result of the action of 4,7-Dimethylisoindolin-1-one is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the normal cell cycle, leading to the death of cancer cells . The compound has shown superior qualities to known CDK7 inhibitors .

属性

IUPAC Name |

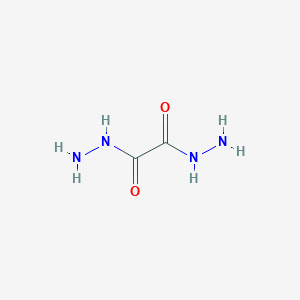

4,7-dimethyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOZTHQBMVYIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554128 | |

| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110568-66-6 | |

| Record name | 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110568-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)

![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)